4-Methylthiobutylglucosinolat Kaliumsalz

Beschreibung

Contextualizing 4-Methylthiobutylglucosinolate (B1231797) within Plant Secondary Metabolism

Plants produce a vast and diverse array of chemical compounds that are not directly involved in their primary functions of growth, development, and reproduction. These compounds are collectively known as secondary metabolites. mdpi.com They play crucial roles in the plant's interaction with its environment, acting as defense mechanisms, attractants for pollinators, or protective agents against abiotic stress. mdpi.com

Within this chemical arsenal (B13267), the glucosinolates represent a prominent class of nitrogen- and sulfur-containing secondary metabolites. nih.govmdpi.com These compounds are characteristic of plants in the order Brassicales, which includes economically important crops like broccoli, cabbage, and mustard, as well as the model research plant Arabidopsis thaliana. nih.govnumberanalytics.com 4-Methylthiobutylglucosinolate is classified as an aliphatic glucosinolate, one of the three major types based on their precursor amino acid. mdpi.com Its biosynthesis originates from the amino acid methionine, which undergoes a series of chain elongations and modifications to form the final compound. mdpi.comnih.gov The general biosynthetic pathway involves three key stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and subsequent side-chain modifications. nih.gov

The structural diversity of glucosinolates is a key area of study, as the nature of the side chain determines the biological activity of the resulting breakdown products. nih.gov

Table 1: Classification of Major Glucosinolate Types

| Class | Precursor Amino Acid | Example Compound | Common Plant Family |

|---|---|---|---|

| Aliphatic | Alanine, Leucine (B10760876), Isoleucine, Methionine, Valine | 4-Methylthiobutylglucosinolate, Sinigrin (B192396) | Brassicaceae |

| Indolic (Indole) | Tryptophan | Glucobrassicin, 4-Methoxyindol-3-ylmethylglucosinolate | Brassicaceae |

| Benzenic (Aromatic) | Phenylalanine, Tyrosine | Sinalbin, Glucotropaeolin | Brassicaceae, Caricaceae |

Significance of Glucosinolate Research in Plant Sciences

The study of glucosinolates, including 4-methylthiobutylglucosinolate, is of considerable significance in plant sciences due to their multifaceted roles in plant defense, agriculture, and basic biological research. nih.gov A primary function of these compounds is their involvement in a potent two-component chemical defense system known as the "mustard oil bomb". mdpi.com In intact plant tissue, glucosinolates are physically separated from the enzyme myrosinase (a thioglucosidase). nih.gov When the tissue is damaged, for instance by a chewing herbivore or a pathogen, the enzyme and substrate mix, triggering the rapid hydrolysis of the glucosinolate. nih.govnumberanalytics.com

This reaction releases glucose and an unstable aglycone, which then rearranges to form various bioactive products, most notably isothiocyanates, thiocyanates, and nitriles. nih.govnih.gov These hydrolysis products are often toxic or deterrent to a wide range of insects and pathogens, forming a powerful defense mechanism. numberanalytics.commdpi.com For example, aliphatic isothiocyanates have been shown to be a strong deterrent against certain fungi. mdpi.com

The importance of glucosinolate research extends to several key areas:

Crop Protection: Understanding the genetic and biochemical regulation of glucosinolates can lead to strategies for enhancing pest resistance in agricultural crops, potentially reducing the need for synthetic pesticides. mdpi.comnih.gov

Plant-Environment Interactions: Glucosinolates mediate complex interactions between plants and their environment, influencing relationships with herbivores, pathogens, and even beneficial microbes. numberanalytics.com Their levels can be influenced by abiotic stresses such as nutrient deficiencies. nih.gov

Model Systems in Biology: The glucosinolate-myrosinase system in Arabidopsis thaliana is a well-established model for studying plant defense, secondary metabolism, and gene-to-metabolite networks. nih.gov 4-methylthiobutylglucosinolate is a major glucosinolate found in the seeds of A. thaliana, making it central to studies on chemical changes during germination and seedling development. nih.gov

Table 2: Key Areas of Significance in Glucosinolate Research

| Area of Significance | Description | Key Compounds Involved |

|---|---|---|

| Plant Defense | Activation of the "mustard oil bomb" upon tissue damage to deter herbivores and inhibit pathogens. mdpi.comnih.gov | Glucosinolates, Myrosinase, Isothiocyanates, Nitriles |

| Agricultural Improvement | Potential for breeding crops with enhanced pest and disease resistance by manipulating glucosinolate profiles. mdpi.comnih.gov | Various aliphatic and indolic glucosinolates |

| Ecological Interactions | Mediating interactions with specialist vs. generalist insects and influencing the composition of soil microbes. numberanalytics.com | Volatile hydrolysis products (e.g., isothiocyanates) |

| Fundamental Research | Serving as a model system in Arabidopsis thaliana to understand the biosynthesis, regulation, and evolution of plant secondary metabolites. nih.gov | 4-Methylthiobutylglucosinolate, Indol-3-ylmethylglucosinolate |

Structure

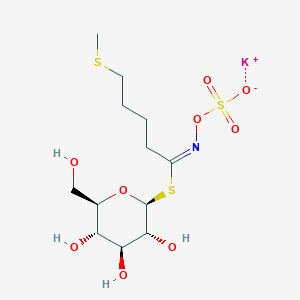

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;[(E)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTVNYXGWYKWFH-DHPXDJSUSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22KNO9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Genetic Regulation of 4 Methylthiobutylglucosinolat

Precursor Pathways and Metabolic Fluxes to 4-Methylthiobutylglucosinolate (B1231797)

The production of 4-methylthiobutylglucosinolate relies on the integration of primary metabolic pathways that provide the necessary precursors. The metabolic flux through these pathways is a critical determinant of the final concentration of this glucosinolate.

Interconnections with Serine and Sulfur Metabolism

The biosynthesis of 4-methylthiobutylglucosinolate is intrinsically linked to both sulfur and serine metabolism. Methionine, the initial precursor, is a sulfur-containing amino acid, making sulfur assimilation a foundational requirement. nih.govresearchgate.net The core structure of all glucosinolates contains two sulfur atoms: one from the amino acid precursor (methionine in this case) and another that is incorporated later in the pathway. This second sulfur atom is derived from the sulfur donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is a key intermediate in primary sulfur metabolism. nih.gov

The pathway also intersects with serine metabolism. During the formation of the glucosinolate core structure, specifically in the conversion of S-alkyl-thiohydroximates, intermediates are conjugated with glutathione. mdpi.com Glutathione itself is a tripeptide synthesized from glutamate, cysteine, and glycine, with cysteine's sulfur atom being central to its function. The biosynthesis of cysteine, in turn, often involves serine as a backbone donor. researchgate.net Therefore, a steady flux from both sulfur assimilation and serine metabolic pathways is essential to maintain the pool of precursors required for 4-methylthiobutylglucosinolate synthesis.

Amino Acid Chain Elongation Mechanisms and Precursors

The defining feature of 4-methylthiobutylglucosinolate biosynthesis is the chain elongation of its precursor, methionine. nih.govresearchgate.net This process occurs through a repeating three-step cycle that is mechanistically analogous to the biosynthesis of leucine (B10760876). nih.govnih.gov The entire carbon skeleton of methionine, except for the carboxyl carbon, is incorporated into the final glucosinolate structure. nih.gov

The cycle begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate, a reaction catalyzed by the enzyme BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4). mdpi.comnih.govnih.gov This is followed by a condensation reaction with acetyl-CoA, catalyzed by methylthioalkylmalate synthase (MAMS). mdpi.com Subsequent isomerization and oxidative decarboxylation steps, catalyzed by isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH) respectively, result in a 2-oxo acid that is one methylene (B1212753) group longer than the starting substrate. mdpi.com This elongated 2-oxo acid can then be transaminated to form the chain-elongated amino acid, dihomomethionine, which serves as the direct precursor for the glucosinolate core structure, or it can re-enter the cycle for further elongation. For 4-methylthiobutylglucosinolate, methionine undergoes two rounds of this chain elongation cycle.

Enzymology of 4-Methylthiobutylglucosinolate Biosynthesis

The synthesis of 4-methylthiobutylglucosinolate is catalyzed by a series of specialized enzymes that mediate the chain elongation of methionine and the subsequent formation of the core glucosinolate structure.

Characterization of Key Biosynthetic Enzymes

The key enzymes in the biosynthesis of aliphatic glucosinolates like 4-methylthiobutylglucosinolate are well-characterized, particularly in the model plant Arabidopsis thaliana. The process can be divided into two main stages: side-chain elongation and core structure formation. frontiersin.org

Side-Chain Elongation Enzymes:

Branched-Chain Aminotransferase 4 (BCAT4): This enzyme initiates the chain elongation cycle by catalyzing the deamination of methionine to 4-methylthio-2-oxobutyrate. nih.govnih.gov It is located in the cytosol. nih.gov

Methylthioalkylmalate Synthase (MAMS): MAMS catalyzes the condensation of the 2-oxo acid with acetyl-CoA. Different MAMS variants can determine the extent of chain elongation. mdpi.com

Isopropylmalate Isomerase (IPMI) and Isopropylmalate Dehydrogenase (IPMDH): These enzymes, also involved in leucine biosynthesis, catalyze the isomerization and subsequent oxidative decarboxylation steps to complete the chain elongation cycle. mdpi.com The remaining enzymes of the elongation pathway are located in the chloroplast. mdpi.com

Core Structure Formation Enzymes:

Cytochrome P450s (CYP79F1 and CYP79F2): These enzymes convert the chain-elongated amino acid (dihomomethionine) to an aldoxime.

Cytochrome P450 (CYP83A1): This enzyme further metabolizes the aldoxime. frontiersin.org

Carbon-Sulfur Lyase (SUR1): SUR1 is involved in the formation of the thiohydroximate. mdpi.comfrontiersin.org

Glucosyltransferases (UGT74 family): These enzymes glycosylate the thiohydroximate to form a desulfoglucosinolate. mdpi.com

Sulfotransferases (SOTs): The final step is the sulfation of the desulfoglucosinolate by PAPS-dependent sulfotransferases to create the final 4-methylthiobutylglucosinolate. mdpi.com

| Enzyme | Abbreviation | Function | Stage |

|---|---|---|---|

| Branched-Chain Aminotransferase 4 | BCAT4 | Deamination of Methionine | Side-Chain Elongation |

| Methylthioalkylmalate Synthase | MAMS | Condensation with Acetyl-CoA | Side-Chain Elongation |

| Isopropylmalate Isomerase | IPMI | Isomerization | Side-Chain Elongation |

| Isopropylmalate Dehydrogenase | IPMDH | Oxidative Decarboxylation | Side-Chain Elongation |

| Cytochrome P450 79F1/F2 | CYP79F1/F2 | Aldoxime Formation | Core Structure Formation |

| Cytochrome P450 83A1 | CYP83A1 | Aldoxime Metabolism | Core Structure Formation |

| Carbon-Sulfur Lyase | SUR1 | Thiohydroximate Formation | Core Structure Formation |

| UDP-Glycosyltransferase 74B1 | UGT74B1 | Glycosylation | Core Structure Formation |

| Sulfotransferase 17/18 | SOT17/18 | Sulfation | Core Structure Formation |

Enzyme Promiscuity and Diversification in Glucosinolate Synthesis

The vast diversity of glucosinolates found in nature is, in part, a result of enzyme promiscuity—the ability of an enzyme to catalyze reactions on a range of different but structurally related substrates. researchgate.net This is particularly evident in the chain elongation pathway. For instance, the MAMS enzymes have been recruited from the isopropylmalate synthase gene family involved in leucine biosynthesis, highlighting a close evolutionary relationship. nih.govnih.gov The substrate specificity of different MAMS alleles is a major factor determining the length of the aliphatic side chain, leading to the production of different glucosinolates from the same methionine precursor.

Similarly, the cytochrome P450 enzymes (CYP79s and CYP83s) involved in the core pathway exhibit a degree of substrate promiscuity, allowing them to act on different chain-elongated amino acids. This enzymatic flexibility, combined with gene duplication and subsequent divergence, has been a powerful evolutionary force driving the diversification of glucosinolate profiles across different plant species. researchgate.net

Molecular Genetics of 4-Methylthiobutylglucosinolate Production

The production of 4-methylthiobutylglucosinolate is regulated at the genetic level, primarily through the transcriptional control of the biosynthetic genes. The genes encoding the key enzymes, such as BCAT4 and MAM1 (encoding a methylthioalkylmalate synthase), are well-documented. nih.gov

Studies in Arabidopsis thaliana have shown that the expression of these genes is not static but is influenced by various developmental and environmental cues. For example, the transcription of BCAT4 is induced by wounding, which is consistent with the role of glucosinolates in plant defense against herbivores. nih.govnih.gov Furthermore, BCAT4 transcript levels have been observed to follow a diurnal rhythm. nih.govnih.gov There is also a strong co-expression pattern between BCAT4 and MAM1, suggesting a coordinated regulation of the initial steps of the chain elongation pathway. nih.gov The regulation of these genes ensures that the plant can modulate the production of 4-methylthiobutylglucosinolate in response to changing physiological and ecological demands.

| Gene | Enzyme Encoded | Known Regulatory Factors |

|---|---|---|

| BCAT4 | Branched-Chain Aminotransferase 4 | Wounding, Diurnal Rhythm |

| MAM1 / MAM3 | Methylthioalkylmalate Synthase | Co-expressed with BCAT4 |

| IPMI homologs | Isopropylmalate Isomerase | - |

| IPMDH homologs | Isopropylmalate Dehydrogenase | - |

| CYP79F1 / CYP79F2 | Cytochrome P450 79F1/F2 | - |

| CYP83A1 | Cytochrome P450 83A1 | - |

Identification of Biosynthetic Genes and Gene Clusters

The biosynthesis of 4-methylthiobutylglucosinolate, a C4 aliphatic glucosinolate, is orchestrated by a series of specific genes, many of which are organized in functional gene clusters. The process can be divided into three primary stages: side-chain elongation of methionine, formation of the core glucosinolate structure, and secondary side-chain modifications.

Side-Chain Elongation: The initial phase involves the extension of methionine's side chain. This occurs in the chloroplast and is a critical determinant of the final glucosinolate structure. A key locus involved in this process is GS-ELONG, which contains genes such as Methylthioalkylmalate Synthase 1 (MAM1) and MAM3. researchgate.netnih.gov These enzymes catalyze the condensation of acetyl-CoA with methionine derivatives, incrementally adding methylene groups. The branched-chain aminotransferase 4 (BCAT4) gene also plays a crucial role in this stage of metabolism. nih.govresearchgate.net

Core Structure Formation: Following chain elongation, the modified amino acid is converted into the characteristic glucosinolate core structure. This part of the pathway involves several enzyme families. Initially, cytochrome P450 monooxygenases, specifically CYP79F1 and CYP79F2, convert the chain-elongated methionine into an aldoxime. oup.comnih.gov Subsequently, another cytochrome P450, CYP83A1, activates the aldoxime. oup.comnih.gov The molecule is then processed by other enzymes, including SUR1 (a C-S lyase) and various sulfotransferases (SOTs), which complete the formation of the basic glucosinolate skeleton. d-nb.infomdpi.com

Side-Chain Modification: 4-Methylthiobutylglucosinolate itself serves as a precursor for other aliphatic glucosinolates through secondary modifications of its methylthiobutyl side chain. researchgate.net These reactions are controlled by genes located at loci such as GS-OX and GS-AOP. researchgate.net For instance, flavin-monooxygenase genes (FMOGS-OX) are responsible for oxidation, while 2-oxoglutarate-dependent dioxygenases like AOP2 are involved in converting the methylthio moiety to an alkenyl group. researchgate.net

The genes responsible for this biosynthetic pathway are often coordinately regulated, implying a sophisticated control mechanism to produce these defensive compounds. d-nb.info

Table 1: Key Biosynthetic Genes for 4-Methylthiobutylglucosinolate

| Gene/Locus | Enzyme/Protein Class | Function in Biosynthesis |

|---|---|---|

| MAM1, MAM3 (GS-ELONG) | Methylthioalkylmalate Synthase | Methionine side-chain elongation. researchgate.netnih.gov |

| BCAT4 | Branched-Chain Aminotransferase | Amino group transfer during chain elongation. nih.govresearchgate.net |

| CYP79F1, CYP79F2 | Cytochrome P450 Monooxygenase | Conversion of chain-elongated methionine to aldoxime. oup.comnih.gov |

| CYP83A1 | Cytochrome P450 Monooxygenase | Activation of the aldoxime intermediate. oup.comnih.gov |

| SUR1 | C-S Lyase | Formation of the thiohydroximate intermediate. d-nb.infomdpi.com |

| SOTs (e.g., SOT17, SOT18) | Sulfotransferase | Sulfation to form the final glucosinolate structure. mdpi.com |

| AOP2 (GS-AOP) | 2-oxoglutarate-dependent dioxygenase | Secondary modification of the side chain (e.g., alkenyl formation). researchgate.net |

| FMOGS-OX (GS-OX) | Flavin-monooxygenase | Secondary modification of the side chain (e.g., oxidation). researchgate.net |

Ecological and Physiological Roles of 4 Methylthiobutylglucosinolat in Plant Interactions

4-Methylthiobutylglucosinolate (B1231797) in Plant Defense Mechanisms

The primary defensive role of 4-methylthiobutylglucosinolate is realized through the "glucosinolate-myrosinase" system, a classic example of a two-component defense strategy. When plant tissues are damaged, for instance by a chewing insect, the compartmentalization of cells is broken. This brings 4-methylthiobutylglucosinolate into contact with the myrosinase enzyme, which hydrolyzes it into biologically active, and often toxic, compounds. The primary hydrolysis products include isothiocyanates, thiocyanates, and nitriles, with isothiocyanates being particularly effective against a wide range of organisms. These compounds serve as potent phytoanticipins—pre-formed metabolites that are activated in response to attack. nih.gov

The hydrolysis of 4-methylthiobutylglucosinolate and other glucosinolates is a primary defense against insect herbivores. nih.gov The resulting isothiocyanates are highly toxic, especially to generalist herbivores that have not evolved specific mechanisms to counteract these compounds. Research has demonstrated a direct negative impact of these chemical defenses on insect performance. For example, studies on the generalist herbivore Trichoplusia ni (cabbage looper) have shown that the presence of isothiocyanates in their diet significantly reduces larval weight and survival rates. This anti-herbivore effect is dose-dependent, with higher concentrations of isothiocyanates leading to more pronounced reductions in herbivore performance.

Table 1: Effect of Isothiocyanate (ITC) Concentration on Trichoplusia ni Caterpillar Performance

| ITC Concentration (μmol/g-diet) | Relative Larval Weight (% of Control) | Survival Rate Reduction |

|---|---|---|

| 1 | 56% | Noticeable |

| 2 | 40% | Significant |

| 3 | 15% | High |

The concentration of glucosinolates, including 4-methylthiobutylglucosinolate, can increase in response to herbivore feeding, indicating an inducible defense mechanism that enhances protection against ongoing attacks. This dynamic response allows plants to allocate resources to defense precisely when and where they are needed most.

The defensive umbrella of the glucosinolate system extends beyond herbivores to include pathogenic microorganisms. nih.gov Glucosinolates are recognized as phytoanticipins that play a crucial role in defending against both bacterial and fungal pathogens. nih.gov Upon tissue damage caused by an invading pathogen, the hydrolysis of 4-methylthiobutylglucosinolate can produce compounds with direct antimicrobial properties.

Table 2: Antifungal Activity of Glucosinolate-Derived Nitriles

| Compound | Derived From | Median Minimal Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(methylsulfanyl)-butanenitrile (MSBN) | 4-Methylthiobutylglucosinolate | 27.00 mM |

| 1H-indole-3-acetonitrile (IAN) | Indolylglucosinolate | 1.28 mM |

| 3-phenylpropanenitrile (PPN) | Phenylethylglucosinolate | 6.10 mM |

Hormonal Regulation of 4-Methylthiobutylglucosinolate Accumulation

The biosynthesis and accumulation of 4-methylthiobutylglucosinolate are not static processes but are dynamically regulated by plant hormones, also known as phytohormones. This regulation allows the plant to mediate its defensive posture in response to various biotic and abiotic cues. The application of phytohormones can mimic the effect of biotic stress, leading to changes in glucosinolate profiles. mdpi.com

The jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways are central to plant immunity, and they play a crucial role in regulating glucosinolate metabolism.

Jasmonic Acid (JA): The JA pathway is primarily associated with defense against wounding and necrotrophic pathogens, as well as insect herbivory. Jasmonates are known to be positive regulators of glucosinolate synthesis. nih.gov Application of methyl jasmonate (MeJA) can induce the accumulation of glucosinolates. mdpi.comnih.govresearchgate.net This induction is linked to the increased expression of key transcription factors (e.g., MYB28, MYB29) and biosynthetic genes that are essential for the production of aliphatic glucosinolates like 4-methylthiobutylglucosinolate. nih.gov

Salicylic Acid (SA): The SA pathway is traditionally linked to defense against biotrophic pathogens. Its interaction with the JA pathway and its effect on glucosinolate biosynthesis are complex and often antagonistic. In many cases, SA has been shown to suppress JA-mediated defense responses, which can lead to a reduction in glucosinolate synthesis. nih.gov However, the effect of SA can be concentration-dependent, and in some contexts, it may play a positive or synergistic role in the accumulation of specific glucosinolates. nih.gov This antagonistic and context-dependent relationship between SA and JA allows plants to fine-tune their defenses, prioritizing one pathway over the other depending on the nature of the attacker. mdpi.com

The regulation of 4-methylthiobutylglucosinolate is part of a larger, intricate network of phytohormone cross-talk. Plant immunity is not governed by single hormonal pathways but by the complex interplay between them. bohrium.com Hormones such as ethylene, abscisic acid, and cytokinins can interact antagonistically or synergistically with the SA and JA pathways, adding further layers of regulatory control. This cross-talk enables the plant to integrate various internal and external signals to mount an appropriate and optimized defense response. For instance, the synergistic modulation of glucosinolate accumulation by both JA and glucose demonstrates a link between defense signaling and the plant's metabolic state. nih.govresearchgate.net This integrated signaling network ensures that the allocation of resources to defense, through the production of compounds like 4-methylthiobutylglucosinolate, is balanced with other essential processes like growth and development.

Role of 4-Methylthiobutylglucosinolate in Plant-Environment Interactions

Responses to Abiotic Stresses

Glucosinolates, a class of secondary metabolites including 4-methylthiobutylglucosinolate, are integral to a plant's ability to respond and adapt to various environmental challenges. researchgate.netnih.gov Abiotic stresses such as salinity, drought, and extreme temperatures significantly influence the glucosinolate profiles within plants. nih.gov These environmental pressures can trigger changes in the biosynthesis and accumulation of these compounds, suggesting their active role in stress tolerance mechanisms. researchgate.net

When plant tissues are damaged by stress, 4-methylthiobutylglucosinolate is hydrolyzed by the enzyme myrosinase, leading to the formation of several breakdown products, most notably the isothiocyanate erucin (B1671059) (4-methylthiobutyl isothiocyanate). nih.gov Research indicates that these hydrolysis products are not merely passive byproducts but may act as signaling molecules that modulate physiological processes in the plant. researchgate.netnih.gov For instance, the isothiocyanate derived from allyl-glucosinolate can regulate the function of transporters or channels in the plasma membrane, a critical aspect of managing stress conditions like salinity. nih.gov

A key component of many abiotic stresses is the generation of reactive oxygen species (ROS), which can cause significant cellular damage. nih.gov Erucin has demonstrated potent antioxidant effects. mdpi.com It can reduce the intracellular formation of ROS, not just by directly scavenging them, but also by inducing the expression of key antioxidant genes. nih.govresearchgate.net This is achieved through the modulation of the Nrf2-Keap1 signaling pathway, which is a critical regulator of cellular responses to oxidative stress. mdpi.com By enhancing the plant's antioxidant capacity, 4-methylthiobutylglucosinolate and its breakdown product erucin contribute to the plant's resilience against the damaging effects of abiotic stressors.

Table 1: Research Findings on Glucosinolate Responses to Abiotic Stress

| Stress Factor | Plant Response | Implicated Compound(s) | Potential Mechanism of Action |

|---|---|---|---|

| Salinity | Increased accumulation of glucosinolates. nih.gov | Glucosinolates | Alteration of secondary metabolism, involvement in signaling pathways. nih.gov |

| Drought | Altered glucosinolate profiles. nih.gov | Glucosinolates | Role in plant defense and physiological adaptation. oup.com |

| Oxidative Stress | Reduction of reactive oxygen species (ROS). nih.gov | Erucin | Induction of antioxidant gene expression via the Nrf2 pathway. nih.govmdpi.com |

Modulation of Plant-Microbe and Soil Microbiome Interactions

Glucosinolates and their breakdown products play a crucial role in shaping the microbial environment around the plant roots, an area known as the rhizosphere. oup.com These compounds are released into the soil through root exudates during the plant's life and upon the decomposition of plant tissues after death. oup.comnih.gov The hydrolysis of 4-methylthiobutylglucosinolate releases bioactive compounds, primarily erucin, which can significantly influence the composition and activity of the soil microbiome. nih.govconsensus.app

The effects of these compounds on soil microorganisms are diverse and context-dependent. Isothiocyanates, including those derived from 4-methylthiobutylglucosinolate, are well-documented for their antimicrobial properties. oup.comasm.org They can suppress the growth of various soil-borne plant pathogens, contributing to the plant's defense against disease. asm.orgresearchgate.net This process, often referred to as biofumigation when plant material is incorporated into the soil, relies on the release of these toxic compounds to reduce pathogen populations. nih.gov

Table 2: Effects of Glucosinolate Breakdown Products on Soil Microbiome

| Microbial Group | Observed Effect | Implicated Compound(s) | Reference |

|---|---|---|---|

| Soil Pathogens | Suppression/Inhibition | Isothiocyanates | oup.comasm.org |

| Fungal Communities | Altered community composition; both growth-suppressive and growth-promoting effects reported. | Glucosinolate breakdown products | nih.govresearchgate.net |

| Bacterial Communities | Altered community composition. | Isothiocyanates, Nitriles | nih.gov |

Occurrence, Distribution, and Variability of 4 Methylthiobutylglucosinolat

Chemotaxonomic Distribution in Brassicaceae and Related Families

Glucoerucin is widely distributed but not universally present across the Brassicaceae family. Its accumulation is species-dependent, making it a useful marker in chemotaxonomy, the classification of plants based on their chemical constituents.

It is found as a major glucosinolate in rocket salad (Eruca sativa or Eruca vesicaria). plantaanalytica.commdpi.comhmdb.ca Studies have confirmed that Glucoerucin is the predominant glucosinolate in the seeds of Eruca sativa. mdpi.com It is also present in various economically important Brassica species, including broccoli (Brassica oleracea var. italica), cabbage (Brassica oleracea var. capitata), cauliflower (Brassica oleracea var. botrytis), and rutabaga (Brassica napus var. napobrassica). biocrick.com In many of these species, Glucoerucin co-exists with its oxidized form, 4-methylsulfinylbutyl glucosinolate (Glucoraphanin). mdpi.com For instance, both compounds are the predominant health-promoting glucosinolates that accumulate in broccoli seeds. mdpi.com

The following table summarizes the occurrence of 4-Methylthiobutylglucosinolate (B1231797) (Glucoerucin) in several species within the Brassicaceae family.

| Species | Common Name | Presence of Glucoerucin | Relative Abundance | Reference(s) |

| Eruca sativa | Rocket / Arugula | Present | Major | plantaanalytica.com, mdpi.com, hmdb.ca |

| Brassica oleracea var. italica | Broccoli | Present | Major/Minor | mdpi.com, biocrick.com |

| Brassica oleracea var. capitata | Cabbage | Present | Major/Minor | biocrick.com |

| Brassica napus var. napobrassica | Rutabaga | Present | Minor | biocrick.com |

| Raphanus sativus | Radish | Present | Minor | mdpi.com |

| Brassica rapa | Turnip | Present | Minor | mdpi.com |

Intra-species and Organ-Specific Variability of 4-Methylthiobutylglucosinolat Content

Significant quantitative variation in 4-Methylthiobutylglucosinolate content exists not only between different species but also within a single species. This variability is observed between different cultivars (genotypes) and, most notably, between different plant organs.

The distribution of glucosinolates throughout the plant is unequal. nih.gov Generally, seeds are the primary site of glucosinolate storage, exhibiting higher concentrations than vegetative tissues like leaves or roots. nih.gov This holds true for Glucoerucin. For example, Glucoerucin is a predominant glucosinolate in broccoli seeds. mdpi.com Similarly, it is found in the seeds of rutabaga, as well as in the roots. biocrick.com

Research on broccoli sprout development highlights this organ-specific distribution. The concentration of Glucoerucin is highest in the seed and decreases sharply upon germination and subsequent growth. mdpi.com

The table below details the varying concentrations of 4-Methylthiobutylglucosinolate (Glucoerucin) in different parts of Brassica oleracea (Broccoli).

| Plant Organ / Developmental Stage | Glucoerucin Concentration (µmol/g) | Reference(s) |

| Seed | 12.98 | mdpi.com |

| 1-Day Sprout | 12.26 (as erucin (B1671059) after hydrolysis) | mdpi.com |

| 3-Day Sprout | 8.23 | mdpi.com |

| 5-Day Sprout | 9.02 | mdpi.com |

| 7-Day Sprout | 5.75 | mdpi.com |

Environmental and Developmental Influences on 4-Methylthiobutylglucosinolat Profiles

The accumulation of 4-Methylthiobutylglucosinolate is a dynamic process influenced by both the plant's life stage (ontogeny) and external environmental conditions. Glucosinolate profiles can change significantly as a plant grows and in response to factors like light and temperature. nih.govresearchgate.net

Developmental stage is a key determinant of Glucoerucin content. As demonstrated in broccoli sprouts, the concentration of Glucoerucin is highest in the seed and declines as the seedling ages. mdpi.com A study tracking its concentration from seed to a seven-day-old sprout found a significant decrease after the initial germination phase. mdpi.com

Environmental factors also modulate glucosinolate biosynthesis. While specific data on Glucoerucin is limited, general trends for glucosinolates in Brassicaceae are well-documented. For instance, broccoli sprouts grown in the presence of light contain more total glucosinolates than those grown in darkness. researchgate.net Temperature also plays a role; the levels of the related compound, 4-methylsulfinylbutyl glucosinolate, in broccoli florets were significantly higher at 12°C compared to 18°C under long photoperiods. researchgate.net It is assumed that the biosynthesis of Glucoerucin is similarly responsive to such environmental stimuli. nih.gov

The following table illustrates the impact of developmental stage on 4-Methylthiobutylglucosinolate (Glucoerucin) content in broccoli sprouts.

| Sprout Age (Days) | Glucoerucin Concentration (µmol/g) | Developmental Trend | Reference(s) |

| 0 (Seed) | 12.98 | Peak Concentration | mdpi.com |

| 3 | 8.23 | Sharp Decrease | mdpi.com |

| 5 | 9.02 | Slight Increase/Stabilization | mdpi.com |

| 7 | 5.75 | Continued Decrease | mdpi.com |

Enzymatic Hydrolysis Products and Their Biosynthesis in Planta

Myrosinase-Mediated Hydrolysis of 4-Methylthiobutylglucosinolate (B1231797)

In intact plant cells, 4-methylthiobutylglucosinolate is sequestered in vacuoles, physically separated from the enzyme myrosinase (β-thioglucosidase glucohydrolase), which is located in separate myrosin cells or compartments. researchgate.netyoutube.com When the plant tissue is damaged, for instance by herbivore feeding or mechanical disruption, this compartmentalization is destroyed. frontiersin.orgnih.gov This allows myrosinase to come into contact with 4-methylthiobutylglucosinolate, initiating the hydrolysis process. frontiersin.orgbohrium.com

The enzymatic reaction involves the cleavage of the β-thioglucosidic bond, which releases a glucose molecule and an unstable intermediate, the thiohydroximate-O-sulfonate, commonly referred to as the aglycone. frontiersin.orgmdpi.com This aglycone is the pivotal precursor from which all subsequent breakdown products are derived. mdpi.com The hydrolysis reaction itself begins immediately upon tissue damage and can proceed to completion within minutes. youtube.com

The general reaction can be summarized as follows:

4-Methylthiobutylglucosinolate + H₂O --(Myrosinase)--> D-Glucose + Thiohydroximate-O-sulfonate (unstable aglycone)

This initial enzymatic step is crucial as it primes the glucosinolate for a series of spontaneous or protein-mediated rearrangements that define its ultimate biological function. frontiersin.org

Formation and Diversity of Isothiocyanates and Other Breakdown Compounds from 4-Methylthiobutylglucosinolate

Following its formation, the unstable aglycone of 4-methylthiobutylglucosinolate undergoes further chemical transformation. The specific products formed are highly dependent on the prevailing biochemical conditions, including pH and the presence of various specifier proteins. mdpi.comnih.gov

In the absence of modifying proteins and under neutral pH conditions, the aglycone spontaneously undergoes a Lossen-like rearrangement to form an isothiocyanate. frontiersin.orgresearchgate.net For 4-methylthiobutylglucosinolate, this primary product is 4-methylthiobutyl isothiocyanate, also known as erucin (B1671059). mdpi.com Erucin is a sulfur-containing compound responsible for the pungent flavor of plants like rocket (Eruca sativa). mdpi.com

However, the hydrolysis of 4-methylthiobutylglucosinolate can yield a variety of other compounds besides isothiocyanates. Depending on the reaction conditions and the presence of specifier proteins, the aglycone can be converted into:

Nitriles: These compounds are formed through the cleavage of the C-S bond in the aglycone, releasing elemental sulfur. nih.gov

Thiocyanates: The formation of organic thiocyanates represents an alternative rearrangement pathway for the aglycone. nih.govnih.gov Specifically, the formation of thiocyanates has been described for the hydrolysis of 4-methylthiobutylglucosinolate. mdpi.comnih.gov

This chemical diversity stemming from a single precursor allows the plant to mount a varied defensive response. frontiersin.org

Table 1: Major Hydrolysis Products of 4-Methylthiobutylglucosinolate

| Precursor Compound | Key Hydrolysis Product | Chemical Name | Conditions for Formation |

| 4-Methylthiobutylglucosinolate | Isothiocyanate | Erucin (4-methylthiobutyl isothiocyanate) | Spontaneous rearrangement, neutral pH, absence of specifier proteins. frontiersin.orgresearchgate.net |

| 4-Methylthiobutylglucosinolate | Thiocyanate | 4-methylthiobutyl thiocyanate | Presence of Thiocyanate-forming proteins (TFPs). mdpi.comnih.gov |

| 4-Methylthiobutylglucosinolate | Nitrile | 5-(Methylthio)pentanenitrile | Presence of Nitrile-specifier proteins (NSPs) or Epithiospecifier proteins (ESPs). frontiersin.orgnih.gov |

Advanced Analytical Methodologies for 4 Methylthiobutylglucosinolat and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of glucosinolates, providing the necessary separation from other plant metabolites. High-performance liquid chromatography and gas chromatography are the principal techniques employed, each tailored to different forms of the analyte.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of glucosinolates. nih.gov Historically, the most common approach involves an enzymatic desulfation step prior to analysis because the high polarity of intact glucosinolates can lead to poor retention on standard reversed-phase columns. acs.org In this procedure, crude plant extracts are purified on an ion-exchange column, followed by treatment with a sulfatase enzyme. nih.gov This removes the sulfate (B86663) group, yielding desulfoglucosinolates that are more amenable to reversed-phase HPLC separation. nih.gov

Detection is typically achieved using an ultraviolet (UV) or photodiode array (PDA) detector, as the desulfated compounds exhibit a characteristic UV absorption maximum. nih.gov Quantification is performed by comparing retention times and UV spectra with those of commercial reference standards, often calculated relative to a sinigrin (B192396) standard curve using established response factors. nih.gov C18-based columns are frequently used for the separation of these compounds. nih.govnih.gov

Table 1: Typical HPLC Parameters for Desulfoglucosinolate Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Controls the speed of separation |

| Detection | UV/PDA at ~229 nm | Detection and quantification of desulfoglucosinolates |

| Temperature | 25-35 °C | Ensures reproducible retention times |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the analysis of intact, non-volatile glucosinolates. Instead, it is a powerful technique for identifying and quantifying the volatile breakdown products that are formed upon enzymatic hydrolysis by myrosinase. scispace.comresearchgate.net This hydrolysis occurs when plant tissue is damaged, converting glucosinolates into isothiocyanates, nitriles, and thiocyanates. nih.govresearchgate.netnih.gov

For analysis, a sample is typically subjected to autolysis (endogenous myrosinase activity) or treated with exogenous myrosinase to ensure complete conversion. scispace.com The resulting volatile compounds are then extracted with an organic solvent and injected into the GC-MS system. The GC separates the individual volatile compounds, and the MS provides mass spectra for their identification by comparing them to spectral libraries. japsonline.com For 4-methylthiobutylglucosinolate (B1231797), the primary hydrolysis product is 4-methylthiobutyl isothiocyanate. scispace.comresearchgate.net

Table 2: Potential Hydrolysis Products of 4-Methylthiobutylglucosinolate Detectable by GC-MS

| Parent Glucosinolate | Hydrolysis Product | Chemical Formula | Conditions Favoring Formation |

| 4-Methylthiobutylglucosinolate | 4-Methylthiobutyl isothiocyanate | C₆H₁₁NS₂ | Neutral pH, presence of myrosinase |

| 4-Methylthiobutylglucosinolate | 5-Methylthiovaleronitrile | C₆H₁₁NS | Low pH or presence of specific specifier proteins |

| 4-Methylthiobutylglucosinolate | 4-Methylthiobutyl thiocyanate | C₆H₁₁NS₂ | Presence of thiocyanate-forming proteins (TFPs) nih.gov |

Mass Spectrometry-Based Profiling and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, has revolutionized glucosinolate analysis by enabling the direct measurement of intact molecules with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Glucosinolates

Modern analytical methods increasingly favor Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of intact glucosinolates. acs.orgnih.gov This approach bypasses the need for the time-consuming and potentially variable desulfation step required for HPLC-UV analysis. nih.govnih.gov The use of reversed-phase columns, sometimes with specific C18 stationary phases like Synergi Fusion, allows for the effective retention and separation of these polar compounds without ion-pairing reagents. nih.govnih.gov

Electrospray ionization (ESI) in negative mode is typically used, as glucosinolates readily form [M-H]⁻ ions. researchgate.net The Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with MS/MS offer excellent separation efficiency, low detection limits, and rapid analysis times. mdpi.com The Multiple Reaction Monitoring (MRM) mode is the preferred technique for quantification due to its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target glucosinolate. mdpi.commdpi.com

Table 3: Example LC-MS/MS Parameters for Intact Glucosinolate Analysis

| Parameter | Typical Setting | Rationale |

| Chromatography | UHPLC with Reversed-Phase C18 Column | Fast and efficient separation of polar analytes mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes intact glucosinolates researchgate.net |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification mdpi.com |

| Collision Gas | Argon | Used to induce fragmentation in the collision cell |

| Precursor Ion (Q1) | [M-H]⁻ of 4-methylthiobutylglucosinolate | Selects the specific molecule of interest |

| Product Ion (Q3) | m/z 97 ([SO₄]⁻) or m/z 259 ([C₆H₁₀O₅S]⁻) | Characteristic fragments used for confirmation and quantification mdpi.com |

Tandem Mass Spectrometry for Metabolite Characterization

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of glucosinolates and their metabolites. researchgate.netembl.de Through collision-induced dissociation (CID), precursor ions of intact glucosinolates are fragmented to produce a pattern of product ions that reveals structural information. mdpi.com

Glucosinolates exhibit characteristic fragmentation patterns. Common diagnostic fragment ions observed in negative mode ESI-MS/MS include m/z 97 (HSO₄⁻, representing the sulfate group), m/z 195, and m/z 259 ([C₆H₁₀O₅S]⁻, corresponding to a dehydrated thioglucose moiety). researchgate.netmdpi.com These fragments are considered characteristic of the glucosinolate class and can be used to identify these compounds in complex mixtures even without authentic standards. mdpi.com Differences in the side chain (R-group) lead to specific fragment ions that can help distinguish between different glucosinolates, including isomers. mdpi.com This technique is crucial for identifying novel glucosinolates or tracking the metabolic fate of 4-methylthiobutylglucosinolate in biological systems. embl.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While chromatographic and mass spectrometric methods are excellent for separation, identification, and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of novel glucosinolates and their derivatives. researchgate.netnih.gov Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the molecule's carbon-hydrogen framework. researchgate.net

NMR can confirm the structure of the thioglucose unit, the stereochemistry of the C=N bond, and, most importantly, the precise structure of the variable side chain. nih.gov For instance, NMR was instrumental in identifying the related 4-mercaptobutyl glucosinolate and its dimeric disulfide form in Eruca sativa. researchgate.net The chemical shifts and coupling constants of the protons and carbons in the 4-methylthiobutyl side chain provide conclusive evidence of its structure. While sample preparation for NMR typically requires higher concentrations and purity than for MS, it provides unparalleled structural detail. nih.gov Furthermore, solid-state NMR has also been explored as a method for the direct quantification of glucosinolates in seed material. mdpi.com

Emerging Analytical Platforms and High-Throughput Screening

The analytical landscape for 4-Methylthiobutylglucosinolate and its related compounds is rapidly evolving beyond traditional chromatographic methods. Driven by the need for faster, more sensitive, and spatially-resolved analysis, researchers are developing and implementing emerging platforms. These innovations are pivotal for applications ranging from detailed metabolic studies in plants to the high-throughput screening of large sample sets in breeding programs.

Mass Spectrometry Imaging (MSI) for In Situ Localization

Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for visualizing the spatial distribution of metabolites directly within biological tissues, providing crucial context that is lost in bulk extraction methods. oup.comrsc.org This approach analyzes a sample in a 2D manner, generating a chemical map of target analytes. mdpi.com Several MSI techniques have been applied to the study of glucosinolates.

One of the most prominent methods is Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. rsc.org In a key study, MALDI-MSI was used to detect and quantify glucosinolates on the leaf surfaces of Arabidopsis thaliana. nih.gov The investigation revealed that 4-methylthiobutylglucosinolate was the second most abundant glucosinolate on the leaf surface, despite being only a trace component within the leaf's interior. nih.gov This highlights the unique metabolic compartmentalization that can only be revealed through such imaging techniques. The study quantified total glucosinolates at approximately 50 pmol mm⁻² on the abaxial (bottom) surfaces of the leaves. nih.gov

Other MSI techniques are also gaining traction, each with unique advantages regarding spatial resolution, sample preparation, and sensitivity. mdpi.com These include Desorption Electrospray Ionization (DESI), Secondary Ion Mass Spectrometry (SIMS), and Laser Ablation Electrospray Ionization (LAESI). mdpi.com

| Technique | Principle | Typical Spatial Resolution | Key Feature |

|---|---|---|---|

| MALDI-MSI | A laser desorbs and ionizes analytes from a surface after they have been co-crystallized with a chemical matrix. rsc.org | 15-25 µm rsc.org | Widely used for a broad range of analytes, including macromolecules. rsc.org |

| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from a surface under ambient conditions. mdpi.com | Lower resolution than MALDI or SIMS | Requires minimal sample preparation and is performed at atmospheric pressure. mdpi.com |

| SIMS Imaging | A primary ion beam bombards the sample surface, ejecting secondary ions that are analyzed by mass. mdpi.com | Up to 50 nm mdpi.com | Offers very high spatial resolution, enabling subcellular analysis. mdpi.com |

| LAESI-MSI | A mid-infrared laser ablates a plume of material from a sample, which is then ionized by an electrospray. mdpi.com | ~200 µm | Effective for analyzing samples with high water content in their native state. |

Biosensors for Rapid Detection

Biosensors represent a significant leap towards rapid, cost-effective, and potentially real-time analysis of glucosinolates. nih.gov These devices combine a biological recognition element (bioreceptor) with a transducer to convert a biological response into a measurable signal. nih.govmdpi.com For glucosinolates, the most common approach involves an enzymatic reaction.

A novel electrochemical biosensor has been developed based on the enzymatic activity of myrosinase. tandfonline.comcapes.gov.br In this system, myrosinase hydrolyzes the glucosinolate analyte, releasing glucose. tandfonline.comcapes.gov.br This glucose is then detected amperometrically by a second immobilized enzyme, glucose oxidase, on a platinum-carbon electrode. tandfonline.comcapes.gov.br The resulting electrical current is proportional to the glucosinolate concentration. This method has shown a linear response for glucosinolates up to a concentration of 5mM. tandfonline.com Such platforms are advantageous for their speed and simplicity, making them suitable for screening purposes. nih.gov

| Component | Function | Example Material/Molecule |

|---|---|---|

| Analyte | The target molecule to be detected. | 4-Methylthiobutylglucosinolate |

| Bioreceptor 1 | Enzyme that specifically acts on the analyte. | Myrosinase tandfonline.comcapes.gov.br |

| Bioreceptor 2 | Enzyme that detects the product of the first reaction. | Glucose Oxidase tandfonline.comcapes.gov.br |

| Transducer | Converts the biochemical reaction into a measurable signal. | Electrochemical (e.g., Platinised Carbon Electrode) tandfonline.comcapes.gov.br |

| Signal | The measurable output. | Amperometric Current tandfonline.com |

Miniaturization and High-Throughput Screening (HTS)

The need to analyze large numbers of samples, particularly in plant breeding and food quality assessment, has driven the development of high-throughput screening (HTS) methodologies. mdpi.com HTS combines automation, miniaturization, and rapid detection to dramatically increase analytical throughput.

Miniaturization through microfluidic devices, or "lab-on-a-chip" technology, is a promising frontier for glucosinolate analysis. mdpi.comresearchgate.netresearchgate.net These systems reduce reagent consumption and analysis time, facilitating automated, parallel processing of samples.

For current HTS applications, established techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are being adapted with automation. mdpi.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) allows for the simultaneous analysis of multiple glucosinolates and their derivatives in a single, rapid run. nih.govacs.org These methods offer high sensitivity and selectivity, with limits of detection often in the low micromolar range. nih.govacs.org

Enzyme-Linked Immunosorbent Assay (ELISA) is another technique well-suited for HTS due to its speed and cost-effectiveness, relying on specific antibody-antigen interactions to detect target glucosinolates. nih.gov For even faster, non-destructive screening, reflectance spectroscopy can be used to indirectly assess glucosinolate concentrations in plants, serving as a valuable tool for initial large-scale monitoring. mdpi.com

| Method | Principle | Typical Throughput |

|---|---|---|

| Automated UHPLC-MS/MS | Rapid chromatographic separation followed by highly sensitive and specific mass detection. nih.govacs.org | High |

| ELISA | Immunological assay based on specific antibody binding to target glucosinolates. nih.gov | Very High |

| Reflectance Spectroscopy | Non-destructive optical method that indirectly indicates chemical composition based on surface reflection. mdpi.com | Very High |

| Microchip Analysis | Miniaturized analytical system performing separation and detection on a small chip. researchgate.netresearchgate.net | Potentially Very High |

Biotechnological Applications and Agronomic Relevance of 4 Methylthiobutylglucosinolat Research

Metabolic Engineering of 4-Methylthiobutylglucosinolate (B1231797) Pathways in Crop Plants

Metabolic engineering offers a powerful avenue for modifying the biosynthetic pathways of glucosinolates, including 4-methylthiobutylglucosinolate, in crop plants to enhance desirable traits. nih.govresearchgate.netchemrxiv.org This approach involves the targeted manipulation of genes encoding enzymes and regulatory proteins within the glucosinolate metabolic network. nih.gov By altering the expression of key genes, researchers can influence the production of specific glucosinolates, thereby tailoring the plant's chemical profile for improved agricultural performance. nih.gov

The biosynthesis of aliphatic glucosinolates, such as 4-methylthiobutylglucosinolate, is a multi-step process involving several key enzymes. researchgate.net Overexpression or suppression of genes involved in this pathway can lead to significant changes in the accumulation of these compounds. nih.gov For instance, transcription factors like MYB28 play a crucial role in regulating the aliphatic glucosinolate pathway. nih.govnih.govresearchgate.net Manipulating the expression of such regulatory genes can have a cascading effect on the entire pathway, leading to altered levels of 4-methylthiobutylglucosinolate and other related compounds. nih.govnih.govresearchgate.net

Enhancement of Plant Defense Traits for Crop Protection

A primary motivation for the metabolic engineering of 4-methylthiobutylglucosinolate pathways is the enhancement of plant defense mechanisms against pests and pathogens. nih.govmdpi.com Glucosinolates and their hydrolysis products, such as isothiocyanates, are known to possess biocidal properties that can deter herbivores and inhibit the growth of pathogenic microorganisms. nih.govmdpi.com By increasing the concentration of 4-methylthiobutylglucosinolate in crop plants, it is possible to bolster their innate resistance to a range of agricultural threats. nih.gov

The "mustard oil bomb" defense system, which involves the enzymatic breakdown of glucosinolates upon tissue damage, is a classic example of a plant's chemical defense. nih.gov The resulting isothiocyanates are toxic to many insects and pathogens. mdpi.comnih.gov For example, the diamondback moth (Plutella xylostella), a major pest of cruciferous crops, has evolved mechanisms to detoxify glucosinolates. nih.govresearchgate.netbohrium.comnih.gov However, increasing the levels of specific glucosinolates like 4-methylthiobutylglucosinolate could potentially overcome this resistance. nih.govbohrium.com Research has shown that inhibiting the detoxification enzymes in P. xylostella leads to increased toxicity of isothiocyanates, suggesting that higher glucosinolate levels in the plant could have a similar effect. nih.govnih.gov

Genetic Modification for Targeted Glucosinolate Profiles in Agriculture

Genetic modification provides a precise tool for altering the glucosinolate profiles of crop plants to achieve specific agricultural goals. researchgate.net This can involve not only increasing the total glucosinolate content but also shifting the balance towards the production of specific compounds like 4-methylthiobutylglucosinolate.

The table below illustrates the potential impact of overexpressing key regulatory genes on the aliphatic glucosinolate content in Brassica species.

| Genetic Modification | Target Gene | Plant Species | Observed Effect on Aliphatic Glucosinolates |

| Overexpression | BjuMYB28 | Brassica juncea | Increased accumulation of total aliphatic glucosinolates. nih.govnih.gov |

Agronomic Strategies Influencing 4-Methylthiobutylglucosinolate Content in Cultivars

In addition to genetic modification, various agronomic practices can significantly influence the concentration of 4-methylthiobutylglucosinolate in crop cultivars. These strategies primarily revolve around nutrient management and irrigation, which directly impact the plant's metabolic processes.

Fertilization, particularly with nitrogen and sulfur, plays a critical role in glucosinolate biosynthesis, as these compounds contain both nitrogen and sulfur in their structure. nih.govnih.govmdpi.commdpi.comacademicjournals.org Studies on Brassica napus (canola) have shown that increasing sulfur fertilization rates can lead to a significant increase in the total glucosinolate content. nih.gov Similarly, nitrogen application has been found to influence glucosinolate levels, with higher nitrogen rates generally leading to increased concentrations. nih.gov The interplay between nitrogen and sulfur is crucial, and balanced fertilization is necessary to optimize glucosinolate production without negatively impacting other aspects of plant growth and yield. nih.govmdpi.comacademicjournals.org

Drought stress is another environmental factor that can affect the accumulation of glucosinolates. nih.govmdpi.comtropentag.denih.govnotulaebotanicae.ro The response of plants to water deficit in terms of glucosinolate production can vary depending on the cultivar and the severity of the stress. nih.govmdpi.comtropentag.de Some studies on broccoli have indicated that drought stress can lead to an increase in the total glucosinolate content in the leaves. mdpi.com This suggests that controlled water stress could potentially be used as a strategy to enhance the defensive chemical profile of certain crops.

The following table summarizes the influence of key agronomic practices on glucosinolate content in Brassica crops.

| Agronomic Practice | Crop Species | Effect on Glucosinolate Content |

| Increased Sulfur Fertilization | Brassica napus | Significant increase in total glucosinolate content. nih.gov |

| Increased Nitrogen Fertilization | Brassica napus | Progressive enhancement of glucosinolate content. nih.gov |

| Drought Stress | Brassica oleracea (Broccoli) | Increase in total glucosinolate content in leaves. mdpi.com |

Contribution to Sustainable Crop Management and Pest Resistance

The targeted enhancement of 4-methylthiobutylglucosinolate in crops, through both biotechnological and agronomic approaches, can contribute significantly to sustainable crop management and integrated pest management (IPM) strategies. mdpi.comnih.gov By bolstering the plant's natural defenses, the reliance on synthetic chemical pesticides can be reduced, leading to a more environmentally friendly and sustainable agricultural system. mdpi.comnih.gov

One of the key applications of glucosinolate-rich plants in sustainable agriculture is biofumigation. europa.euplantprotection.plcabidigitallibrary.orgoregonstate.eduresearchgate.net This practice involves incorporating plant material with high levels of glucosinolates into the soil to control soil-borne pests and pathogens. europa.euplantprotection.plcabidigitallibrary.orgoregonstate.eduresearchgate.net The hydrolysis of glucosinolates releases volatile isothiocyanates, which have biocidal activity against a range of soil-dwelling organisms. europa.euplantprotection.plcabidigitallibrary.org Crops with elevated levels of 4-methylthiobutylglucosinolate could be particularly effective as biofumigants, offering a natural alternative to synthetic soil fumigants. europa.eu

Future Perspectives and Research Frontiers in 4 Methylthiobutylglucosinolat Studies

Systems Biology and Omics Integration for Comprehensive Pathway Analysis

A holistic understanding of 4-methylthiobutylglucosinolate (B1231797) metabolism requires a move beyond single-gene analyses towards a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for constructing a comprehensive picture of the biosynthetic and regulatory pathways. nih.govmdpi.com By combining these data layers, researchers can create detailed models that map the flow of metabolites and identify key control points in the production of 4-methylthiobutylglucosinolate.

Multi-omics integration allows for the correlation of gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite concentrations (metabolomics), revealing complex regulatory interactions. mdpi.com For example, an integrated transcriptomics and metabolomics approach has been used to observe the synchronized repression of many genes in glucosinolate biosynthesis under sulfate (B86663) deficiency. mdpi.com Computational pipelines and modeling frameworks, such as those used to integrate heterogeneous data into stoichiometric metabolic models, are crucial for making sense of these vast datasets. plos.org This approach can identify not just the core biosynthetic genes but also the transcription factors, transporters, and other regulatory elements that fine-tune the production of 4-methylthiobutylglucosinolate in response to developmental and environmental cues. mdpi.com This is particularly relevant for understanding the microbe-mediated conversion of glucosinolates like glucoraphanin (B191350) into bioactive compounds such as sulforaphane, a process that can be delineated using multi-omic strategies. usda.gov

| Omics Discipline | Data Generated | Contribution to Understanding 4-Methylthiobutylglucosinolate Metabolism |

|---|---|---|

| Transcriptomics | Gene expression levels (mRNA) | Identifies which biosynthetic and regulatory genes are active under specific conditions. plos.org |

| Proteomics | Protein abundance and post-translational modifications | Quantifies the enzymes directly catalyzing the biosynthetic steps and reveals regulatory modifications. mdpi.com |

| Metabolomics | Concentrations of metabolites (precursors, intermediates, final products) | Provides a direct measurement of the metabolic output, including levels of 4-methylthiobutylglucosinolate and related compounds. mdpi.com |

| Genomics | DNA sequence, gene location, and variation | Provides the foundational blueprint of all potential genes involved in the pathway. nih.gov |

Elucidating the Evolutionary Trajectories of Glucosinolate Biosynthesis and Diversification

The immense structural diversity of glucosinolates is the result of a fascinating evolutionary journey involving gene duplication and functional divergence. researchgate.net The biosynthetic pathway for aliphatic glucosinolates, including 4-methylthiobutylglucosinolate, is believed to have evolved from enzymes involved in primary amino acid metabolism. nih.govnih.gov A key example is the recruitment of Isopropylmalate Synthase (IPMS), an enzyme from the leucine (B10760876) biosynthesis pathway, to become Methylthioalkylmalate Synthase (MAM), which catalyzes the crucial first step in the chain elongation of methionine—the precursor to 4-methylthiobutylglucosinolate. nih.govnih.gov

Future research will focus on comparative genomics and phylogenetic analysis across a broader range of species within the Brassicales order. sci-hub.se This will help to pinpoint the specific gene duplication events, neofunctionalization, and changes in regulatory networks that led to the emergence and diversification of the 4-methylthiobutylglucosinolate pathway. By studying the genomes of hundreds of glucosinolate-producing species, scientists can reconstruct the evolutionary steps that allowed plants to produce new defensive compounds in an "arms race" against herbivores and pathogens. researchgate.netsci-hub.se Understanding these evolutionary trajectories provides deep insights into plant adaptation and the biochemical basis of ecological interactions.

| Evolutionary Event | Key Genes/Enzymes Involved | Significance for 4-Methylthiobutylglucosinolate |

|---|---|---|

| Recruitment from Primary Metabolism | Isopropylmalate Synthase (IPMS) evolving into Methylthioalkylmalate Synthase (MAM) | Enabled the chain-elongation of methionine, the foundational step for creating the 4-carbon side chain. nih.govnih.gov |

| Gene Duplication and Neofunctionalization | CYP79s, CYP83s, MAMs | Created new enzyme copies that could evolve to accept different substrates, leading to a diversity of side-chain structures. researchgate.netnih.gov |

| Whole Genome Duplication | Regulatory and core biosynthesis genes | Provided a large pool of duplicated genes that could be retained and modified, accelerating the diversification of glucosinolate profiles. researchgate.net |

Synthetic Biology Approaches for Novel Glucosinolate Production and Regulation

Synthetic biology offers transformative potential for producing 4-methylthiobutylglucosinolate and other valuable glucosinolates in controlled systems. nih.gov By transferring the entire biosynthetic pathway into heterologous hosts such as microbes (Escherichia coli, Saccharomyces cerevisiae) or other plants (e.g., tobacco), it is possible to create cellular factories for on-demand production. nih.gov This approach overcomes the limitations of agricultural production, which can be affected by climate, pests, and soil conditions.

Current strategies focus on several key areas. One is the optimization of precursor supply; for instance, engineering a host to overproduce methionine can significantly boost the yield of 4-methylthiobutylglucosinolate. nih.gov Another frontier is the creation of novel glucosinolate structures not found in nature by combining genes from different species or through directed evolution of biosynthetic enzymes. Furthermore, synthetic biology can be used to engineer microbes that produce the myrosinase enzyme, which is necessary to convert ingested glucosinolates into their bioactive isothiocyanate forms, such as sulforaphane. mdpi.com While chemical synthesis can also produce a wide range of natural and artificial glucosinolates, biological systems offer a potentially more sustainable and scalable production platform. nih.govresearchgate.net

| Strategy | Objective | Example Application |

|---|---|---|

| Heterologous Expression | Produce glucosinolates in non-native organisms. | Transferring the 4-methylthiobutylglucosinolate pathway into E. coli or yeast. nih.gov |

| Metabolic Engineering | Increase the yield of target glucosinolates. | Overexpressing genes for methionine biosynthesis to boost precursor availability. nih.gov |

| Enzyme Engineering | Create novel glucosinolate structures. | Modifying MAM enzymes to accept different amino acid precursors. |

| Co-culture Engineering | Produce both the glucosinolate and its activating enzyme. | Engineering one microbial strain to produce glucoraphanin and another to produce myrosinase. mdpi.com |

Investigating Climate Change Impacts on 4-Methylthiobutylglucosinolat Metabolism

The biosynthesis of glucosinolates is intricately linked to the plant's response to environmental stress. sci-hub.senih.gov As global climate patterns shift, leading to increased temperatures, elevated atmospheric CO2, and changes in water availability, the metabolism of 4-methylthiobutylglucosinolate in Brassica crops is expected to be significantly affected. nih.govresearchgate.net Research has shown that exposure to high temperatures can lead to higher concentrations of aliphatic glucosinolates. nih.gov One study found that while extreme heat (40°C) stunted the growth of rocket plants, it also led to the highest concentrations of glucosinolates. nih.gov

Future research must investigate the complex interplay between different climate variables and their net effect on 4-methylthiobutylglucosinolate production. It is crucial to understand the molecular mechanisms that underpin these responses, such as how temperature and CO2 levels affect the expression of key biosynthetic genes and the allocation of resources between primary growth and secondary defense metabolism. researchgate.netmdpi.com This knowledge is vital for developing climate-resilient crops that can maintain their valuable phytochemical profiles under future environmental conditions. Studies focusing on wild relatives of crop plants that are adapted to harsh environments may provide genetic resources for breeding more robust varieties. mdpi.com

| Environmental Stressor | Observed Effect on Glucosinolate Metabolism | Reference |

|---|---|---|

| Increased Temperature | Generally increases the content of aliphatic and total glucosinolates, though extreme heat can inhibit overall growth. | nih.govnih.gov |

| Elevated CO2 | May decrease nitrogen-containing defense compounds, though responses are species-specific. | researchgate.net |

| Water Availability (Drought) | Drought periods have been shown to greatly increase glucosinolate concentrations in some Brassica species. | researchgate.net |

| Sulfur and Nitrogen Availability | Low nitrogen and high sulfur can enhance aliphatic glucosinolate accumulation. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and characterize 4-Methylthiobutylglucosinolat Kaliumsalz, and how can reproducibility be ensured?

- Answer : Synthesis of glucosinolate potassium salts often involves enzymatic or chemical desulfation of precursor compounds, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. To ensure reproducibility, experimental protocols must include detailed steps (e.g., reaction conditions, solvent ratios, and purification criteria) as outlined in academic guidelines for chemical synthesis . Researchers should also provide raw spectral data (e.g., H/C NMR, mass spectrometry) in supplementary materials to validate structural integrity .

Q. How can researchers verify the purity and stability of this compound in aqueous solutions?

- Answer : Purity is assessed via HPLC with UV detection at 229 nm (typical absorbance for glucosinolates). Stability testing involves incubating the compound under controlled pH (e.g., 2–9) and temperature (4–37°C) conditions, followed by time-course HPLC analysis. Degradation products, such as thiocyanate ions or isothiocyanates, can be quantified using ion chromatography or gas chromatography-mass spectrometry (GC-MS). Documentation of these methods must align with reproducibility standards, including calibration curves and error margins .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to identify methylthio (-SCH) and glucosidic moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+K] ion).

- Infrared (IR) Spectroscopy : To detect sulfur-related functional groups (e.g., C-S stretching at 600–700 cm).

Researchers should cross-reference spectral data with published glucosinolate libraries and include annotated spectra in supplementary files .

Advanced Research Questions

Q. How do environmental factors (e.g., light, oxygen) influence the degradation kinetics of this compound, and what statistical models best describe these processes?

- Answer : Degradation studies require controlled exposure to UV light, oxygen, and reactive oxygen species (ROS). Kinetic models (e.g., first-order decay) are applied to degradation data, with rate constants () calculated using nonlinear regression. Statistical validation involves ANOVA to compare degradation rates across conditions and principal component analysis (PCA) to identify dominant degradation pathways. Researchers must justify model selection and report confidence intervals for values .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound across different cell lines?

- Answer : Contradictions may arise from cell-specific metabolism (e.g., myrosinase activity) or assay interference (e.g., thiocyanate quenching). To address this:

- Standardized Assays : Use isogenic cell lines and control for endogenous enzyme activity.

- Metabolite Profiling : Employ LC-MS/MS to quantify hydrolysis products (e.g., sulforaphane) in each cell type.

- Dose-Response Analysis : Compare IC values across multiple replicates to distinguish biological variability from methodological artifacts.

Critical evaluation of data must align with frameworks for analyzing contradictory results in biochemical studies .

Q. How can computational modeling predict the interaction of this compound with plant or mammalian enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) simulates binding interactions between the glucosinolate and target enzymes (e.g., myrosinase or cytochrome P450). Parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic contacts. Validation requires correlating computational predictions with in vitro enzyme inhibition assays. Researchers should report force field settings, grid box dimensions, and statistical significance of docking scores .

Methodological Guidelines

- Data Presentation : Follow academic standards for tables and figures. For example:

- Table 1 : Stability of this compound at pH 7.4 and 37°C

| Time (h) | Remaining Compound (%) | Degradation Product (µM) |

|---|---|---|

| 0 | 100 ± 2.1 | 0 ± 0.3 |

| 24 | 78 ± 3.5 | 22 ± 1.8 |

- Critical Analysis : Use PCA or heatmaps to visualize multi-parametric data (e.g., pH, temperature, degradation rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten